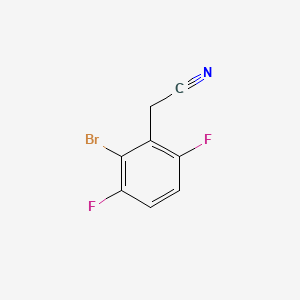

2-(2-Bromo-3,6-difluorophenyl)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-3,6-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-8-5(3-4-12)6(10)1-2-7(8)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVUSXZOFRZMBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC#N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization of 2 2 Bromo 3,6 Difluorophenyl Acetonitrile

Precursor Synthesis and Starting Material Derivatization

The cornerstone of a successful synthesis of 2-(2-Bromo-3,6-difluorophenyl)acetonitrile lies in the judicious selection and preparation of a suitable precursor. A viable and documented starting point is the commercially available 1-bromo-2,4-difluorobenzene (B57218). This compound serves as a versatile platform for introducing the required functionalities in a regiocontrolled manner.

A key transformation in the synthetic route is the ortho-lithiation of 1-bromo-2,4-difluorobenzene, followed by formylation to yield 2-bromo-3,6-difluorobenzaldehyde (B1524125). This reaction takes advantage of the directing effect of the fluorine atom and the subsequent trapping of the organolithium intermediate with a suitable formylating agent like dimethylformamide (DMF). The reaction is typically carried out at low temperatures (-78 °C) in an inert solvent such as tetrahydrofuran (B95107) (THF) using a strong base like lithium diisopropylamide (LDA) to ensure regioselectivity. chemicalbook.com

The resulting 2-bromo-3,6-difluorobenzaldehyde biosynth.comchemscene.com is a pivotal intermediate. From this aldehyde, the synthesis can proceed towards the target acetonitrile (B52724). One common pathway involves the reduction of the aldehyde to the corresponding alcohol, (2-bromo-3,6-difluorophenyl)methanol, chemscene.com which is then converted to the benzyl (B1604629) bromide, 2-bromo-3,6-difluorobenzyl bromide. This benzylic halide is a prime substrate for nucleophilic substitution with a cyanide source.

An alternative to the multi-step conversion of the aldehyde to the acetonitrile involves a more direct transformation. Various methods exist for the one-pot conversion of benzaldehydes to phenylacetonitriles, which can streamline the synthetic sequence. researchgate.netorgsyn.orgbrainly.inorganicchemistrytutor.com

A summary of a potential synthetic route starting from 1-bromo-2,4-difluorobenzene is presented below:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 1-Bromo-2,4-difluorobenzene | 1. Lithium diisopropylamide (LDA), THF, -78 °C2. Dimethylformamide (DMF) | 2-Bromo-3,6-difluorobenzaldehyde |

| 2a | 2-Bromo-3,6-difluorobenzaldehyde | Sodium borohydride (B1222165) (NaBH₄), Methanol | (2-Bromo-3,6-difluorophenyl)methanol |

| 2b | (2-Bromo-3,6-difluorophenyl)methanol | Phosphorus tribromide (PBr₃) or similar brominating agent | 2-Bromo-3,6-difluorobenzyl bromide |

| 2c | 2-Bromo-3,6-difluorobenzyl bromide | Sodium cyanide (NaCN), DMSO | This compound |

| Alt. 2 | 2-Bromo-3,6-difluorobenzaldehyde | e.g., Tosylhydrazine, followed by reaction with a cyanide source | This compound |

Strategic Approaches to Aryl Nitrile Formation

The introduction of the nitrile functionality is a critical step in the synthesis of the target compound. Several strategic approaches can be employed for the formation of the aryl acetonitrile moiety.

A classical and widely employed method for the synthesis of benzyl cyanides is the nucleophilic substitution of a benzyl halide with a cyanide salt. taylorandfrancis.com In the context of synthesizing this compound, the precursor 2-bromo-3,6-difluorobenzyl bromide would be reacted with a cyanide source such as sodium cyanide or potassium cyanide. The choice of solvent is crucial for the success of this reaction, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) being commonly used to facilitate the dissolution of the cyanide salt and promote the reaction. taylorandfrancis.comgoogle.com Phase-transfer catalysts can also be employed to enhance the reaction rate and yield. taylorandfrancis.com

It is important to note that the reaction conditions, including temperature and reaction time, need to be carefully optimized to maximize the yield of the desired product and minimize the formation of potential byproducts.

The term "halogen-directed functionalization" in this context can refer to the strategic use of the existing halogen atoms on the aromatic ring to influence subsequent reactions. In the synthesis of this compound, the bromine atom is not directly functionalized to form the nitrile group in the proposed primary route. Instead, it plays a crucial role as a stable substituent that is carried through the synthetic sequence.

However, in alternative synthetic strategies, the bromine atom could be the site of cyanation. Palladium-catalyzed cyanation of aryl bromides is a powerful method for the direct introduction of a nitrile group onto an aromatic ring. google.com This approach would involve the synthesis of a precursor where the cyanomethyl group is already present, and the final step would be the bromination of the aromatic ring. Given the substitution pattern of the target molecule, achieving the desired regioselectivity in the bromination step would be a significant challenge.

Regioselective Bromination and Fluorination Strategies

The regioselective introduction of halogen atoms is fundamental to the synthesis of this compound. The substitution pattern of the target molecule dictates the need for precise control over the placement of the bromine and fluorine atoms.

As outlined in the precursor synthesis, a key strategy involves the ortho-lithiation of 1-bromo-2,4-difluorobenzene. chemicalbook.com This reaction is a powerful example of regioselective functionalization, where the position of metalation is directed by the existing substituents. The subsequent reaction with an electrophile, in this case, a formylating agent, installs a functional group at a specific position on the aromatic ring.

Direct electrophilic bromination of difluorinated aromatic compounds can also be considered. However, achieving the desired regioselectivity can be challenging due to the directing effects of the fluorine atoms and any other substituents present on the ring. researchgate.nettudelft.nlnih.govnih.gov For instance, the bromination of 1,4-difluorobenzene (B165170) would likely lead to a mixture of products, making the isolation of the desired isomer difficult. Therefore, directed metalation approaches often provide a more reliable and efficient means of achieving the required substitution pattern.

Catalytic Systems for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom in this compound provides a handle for further synthetic transformations, particularly through palladium-catalyzed cross-coupling reactions. These reactions are invaluable for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the diversification of the core structure.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the position of the bromine atom. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This reaction, co-catalyzed by palladium and copper, is a powerful tool for the synthesis of aryl alkynes, which are versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. This provides a direct route to a variety of aniline (B41778) derivatives, which are important in medicinal chemistry and materials science.

The table below summarizes the potential transformations of this compound using these palladium-catalyzed reactions.

| Coupling Reaction | Coupling Partner | Product Type |

| Suzuki-Miyaura | RB(OH)₂ | 2-(2-Aryl/Alkyl-3,6-difluorophenyl)acetonitrile |

| Sonogashira | R-C≡CH | 2-(2-Alkynyl-3,6-difluorophenyl)acetonitrile |

| Buchwald-Hartwig | R¹R²NH | 2-(2-(R¹R²N)-3,6-difluorophenyl)acetonitrile |

Copper-Mediated Transformations

Copper-catalyzed cyanation reactions represent a classical and effective method for the synthesis of aryl nitriles. These transformations can be broadly categorized into the Rosenmund-von Braun reaction, which involves the cyanation of aryl halides, and more recent developments in C-H bond functionalization.

In the context of synthesizing this compound, a likely precursor would be a di-iodinated or bromo-iodinated difluorobenzene derivative. Copper(I) cyanide (CuCN) is a common reagent for this transformation. The reaction typically requires high temperatures and polar solvents such as DMF, NMP, or pyridine. The general mechanism involves the oxidative addition of the aryl halide to the copper cyanide species, followed by reductive elimination to form the aryl nitrile.

Recent advancements in copper-mediated cyanation have focused on using less toxic cyanide sources and milder reaction conditions. For instance, the use of copper(II) salts with Ceric Ammonium (B1175870) Nitrate (CAN) and DMF has been reported for the cyanation of aryl iodides and bromides. nih.gov In this system, CAN is believed to play a dual role as both an oxidant and a source of nitrogen, eliminating the need for additional ligands or toxic reagents. nih.gov Another approach involves the use of non-toxic and inexpensive potassium hexacyanoferrate(II) as the cyanide source, which has been successfully applied in palladium-catalyzed reactions and could potentially be adapted for copper-catalyzed systems.

Furthermore, copper-catalyzed radical alkylarylation of unactivated alkenes with acetonitrile has been demonstrated to form new C(sp³)–C(sp³) and C(Ar)–C(sp³) bonds, leading to complex heterocyclic structures. rsc.org While not a direct route to the target molecule, this highlights the versatility of copper in mediating reactions involving acetonitrile.

A plausible copper-mediated route to this compound could involve the reaction of 1-bromo-2,5-difluoro-3-iodobenzene with copper cyanide. The challenge in this synthesis would be the selective reaction at the iodo-substituted position over the bromo-substituted one, which is generally achievable due to the higher reactivity of the C-I bond.

Table 1: Comparison of Copper-Mediated Cyanation Methods

| Cyanide Source | Catalyst System | Typical Solvents | Temperature | Advantages | Disadvantages |

| CuCN | CuI | DMF, NMP, Pyridine | 150-200 °C | Well-established, effective for aryl halides | High temperatures, stoichiometric copper, toxic cyanide source |

| K₄[Fe(CN)₆] | Cu(I) or Pd catalyst | DMA, NMP | 100-140 °C | Non-toxic cyanide source, catalytic metal | May require specific ligands |

| CAN/DMF | Cu(II) salt | DMF | 100-120 °C | In-situ cyanide generation, milder conditions | Mechanistic complexity, potential side reactions |

Nickel-Catalyzed Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium and copper for the synthesis of aryl nitriles, often offering lower cost and unique reactivity. For the synthesis of this compound, a nickel catalyst could be employed to couple a suitable difluorobromophenyl precursor with a cyanide source.

A key advantage of nickel catalysis is the ability to activate more challenging substrates, such as aryl chlorides, and often proceed under milder conditions. Various nickel catalyst systems have been developed for the cyanation of aryl halides. These typically involve a nickel(II) precatalyst, a ligand, and a reductant to generate the active Ni(0) species in situ.

For instance, a nickel-catalyzed reductive coupling of aryl (pseudo)halides with 2-methyl-2-phenyl malononitrile (B47326) (MPMN) as a bench-stable, electrophilic cyanide source has been reported. This method avoids the direct use of toxic metal cyanides. The reaction proceeds with good functional group tolerance. Another approach involves the nickel-catalyzed decarbonylative cyanation of acyl chlorides with trimethylsilyl (B98337) cyanide, which offers a neutral reaction environment.

Recent research has also focused on making these reactions more practical and environmentally friendly. An air-tolerant nickel-catalyzed cyanation of aryl bromides has been developed using a NiCl₂/Xantphos catalyst with zinc cyanide and polymethylhydrosiloxane (B1170920) (PMHS) as a green reductant. researchgate.net This system obviates the need for inert atmospheres and hazardous reductants. researchgate.net

In the synthesis of this compound, a potential starting material would be 1,3-dibromo-2,5-difluorobenzene. A selective nickel-catalyzed cyanation could theoretically be achieved, though controlling the mono-cyanation would be a significant challenge. Alternatively, starting from 2-bromo-3,6-difluoroaniline, a Sandmeyer-type reaction followed by a nickel-catalyzed cyanation could be envisioned.

Table 2: Overview of Nickel-Catalyzed Cyanation Reactions

| Cyanide Source | Catalyst System | Reductant | Typical Solvents | Temperature | Key Features |

| Zn(CN)₂ | NiCl₂/Ligand (e.g., dppf) | Zn | DMA, NMP | 80-120 °C | Effective for aryl bromides and chlorides |

| Zn(CN)₂ | NiCl₂/Xantphos | PMHS | DMA | 100 °C | Air-tolerant, green reductant |

| MPMN | Ni(COD)₂/Ligand | - | Toluene, THF | 80-100 °C | Electrophilic, non-toxic cyanide source |

| TMSCN | NiCl₂(dme) | - | Dioxane | 80 °C | Decarbonylative, from acyl chlorides |

Advanced Synthetic Techniques

To overcome the limitations of traditional batch synthesis, such as long reaction times, safety concerns with hazardous reagents, and scalability issues, advanced synthetic techniques are being increasingly explored for the preparation of fine chemicals.

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for the synthesis of aryl nitriles. nih.govamt.uk This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. illinois.edu The enhanced heat and mass transfer in microreactors or packed-bed reactors are particularly beneficial for highly exothermic or fast reactions. amt.uk

For the synthesis of fluorinated compounds like this compound, flow chemistry can be particularly advantageous. rsc.org The use of fluorinated greenhouse gases as fluoroalkyl sources in continuous flow has been highlighted as a promising strategy. rsc.org A continuous flow process for the cyanide-free synthesis of aryl nitriles from ketones using p-tosylmethyl isocyanide (TosMIC) has been developed, offering a safer alternative to traditional cyanation methods. researchgate.net This van Leusen reaction proceeds rapidly with a residence time of just 1.5 minutes. researchgate.net

Another application of flow chemistry is the direct preparation of nitriles from carboxylic acids using acetonitrile as both the solvent and reactant under high-temperature and high-pressure conditions. rsc.org While this may not be directly applicable to the target molecule, it showcases the potential of flow systems to drive reactions without the need for catalysts. The synthesis of fluorinated pyrazoles in continuous flow reactors has also been demonstrated, highlighting the utility of this technology for preparing fluorinated heterocycles that are important in agrochemicals and pharmaceuticals. google.com

Mechanochemical Activation for Enhanced Reactivity

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. Reactions are typically carried out in a ball mill, where the mechanical energy from grinding or milling provides the activation energy for the reaction.

This technique has been successfully applied to a range of organic transformations, including cross-coupling reactions. For instance, the mechanochemical synthesis of N-aryl amides via a copper-mediated C-N cross-coupling has been reported to proceed rapidly (20 minutes) and in high yields without the need for a solvent. illinois.edu The mechanochemical synthesis of Grignard reagents in air and their subsequent use in nickel-catalyzed cross-coupling reactions has also been demonstrated, showcasing the potential to handle air-sensitive reagents under ambient conditions. google.com

Electrochemical Synthesis Approaches

Electrochemical synthesis, which uses electricity to drive chemical reactions, is an inherently green technique as it can replace stoichiometric chemical oxidants or reductants with electrons. This method allows for mild reaction conditions and can provide unique reactivity and selectivity.

The electrochemical synthesis of aryl nitriles has been explored through various pathways. One approach involves the electrochemical oxidative decarboxylation of α-imino-oxy acids to generate iminyl radicals, which then rearrange to form nitriles. researchgate.net This method has been shown to be effective for a range of (hetero)aryl nitriles. researchgate.net Another strategy is the electrochemical cyanomethylation of benzophenones in acetonitrile, where the benzophenone (B1666685) radical-anion acts as a strong base to generate the nucleophilic ⁻CH₂CN anion. researchgate.net

For the synthesis of substituted aryl compounds, electrochemical methods using benzenediazonium (B1195382) salts as aryl radical precursors have been developed. xmu.edu.cn This approach has been used to synthesize aryl-substituted benzothiophenes and phenanthrenes. xmu.edu.cn The electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile has also been reported, proceeding through a Ritter-type reaction and oxidative cyclization. organic-chemistry.org While a direct electrochemical synthesis of this compound has not been documented, these examples demonstrate the feasibility of using electrochemistry for C-CN bond formation and the synthesis of complex aromatic molecules.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of a complex molecule like this compound provides numerous opportunities to apply these principles.

A key aspect of green chemistry is the use of non-toxic and renewable starting materials. While the starting materials for this specific compound are likely derived from petrochemical sources, the choice of reagents can significantly impact the environmental footprint. For instance, using non-toxic cyanide sources like potassium ferrocyanide is a greener alternative to highly toxic alkali metal cyanides. google.com

The use of catalytic reagents over stoichiometric ones is a cornerstone of green chemistry. The development of highly efficient copper and nickel catalysts that can be used in low loadings minimizes metal waste. Furthermore, the design of recyclable catalysts, such as a recently reported arginine-based palladium/CoFe₂O₄ nanomagnetic catalyst for the cyanation of aryl halides, represents a significant step towards sustainable synthesis. organic-chemistry.org

Solvent selection is another critical factor. The ideal green solvent is non-toxic, renewable, and easily recyclable. Water is often considered the ultimate green solvent, although its use in many organic reactions can be challenging. Research into performing transition-metal-catalyzed reactions in water or other green solvents like ionic liquids or supercritical fluids is an active area. The use of concentrated solar radiation as a renewable energy source, coupled with a natural catalyst like lemon juice, has been demonstrated for the synthesis of medicinally relevant heterocycles, showcasing a highly sustainable approach. nih.govnih.gov

The advanced synthetic techniques discussed previously also align well with green chemistry principles. Flow chemistry can lead to higher energy efficiency and reduced waste generation. Mechanochemistry often eliminates the need for bulk solvents, and electrochemical synthesis replaces chemical reagents with clean electrons. By integrating these principles and technologies, the synthesis of this compound can be made more sustainable and environmentally benign.

Solvent Selection and Optimization

The choice of solvent is a critical parameter in the palladium-catalyzed cyanation of aryl halides, influencing catalyst solubility, stability, and reactivity. The polarity and coordinating ability of the solvent can dramatically affect the reaction rate and the formation of byproducts. Research into the synthesis of structurally similar aryl nitriles provides a framework for understanding the optimal solvent conditions for producing this compound.

A variety of solvents have been investigated for the palladium-catalyzed cyanation of aryl bromides. High-boiling polar aprotic solvents are often favored due to their ability to dissolve the cyanide source and maintain the catalyst in an active state at elevated temperatures.

A systematic study on the cyanation of 2,4-difluorobromobenzene, a compound with electronic and structural similarities to the precursor of the target molecule, highlights the importance of the solvent system. rsc.org The reaction, catalyzed by palladium(II) acetate (B1210297) with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand, was tested in various solvents. As indicated in the table below, N,N-dimethylformamide (DMF) proved to be a superior solvent, leading to a significantly higher yield compared to other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or non-polar solvents such as toluene.

Interactive Data Table: Effect of Solvent on the Cyanation of 2,4-Difluorobromobenzene

| Solvent | Temperature (°C) | Yield (%) |

| N,N-Dimethylformamide (DMF) | 120 | 51 |

| N-Methyl-2-pyrrolidone (NMP) | 120 | 35 |

| Toluene | 110 | <10 |

| Dioxane | 100 | 25 |

The enhanced performance in DMF can be attributed to its high dielectric constant and ability to effectively solvate the potassium hexacyanoferrate(II) cyanide source, facilitating the transmetalation step in the catalytic cycle. rsc.org Further optimization showed that increasing the reaction temperature to 140 °C in DMF could boost the yield to 68%. rsc.org

More recent advancements have explored the use of aqueous solvent systems to improve the sustainability profile of the reaction. organic-chemistry.org For the cyanation of a broad range of (hetero)aryl halides, a mixture of water and an organic co-solvent like tetrahydrofuran (THF) has been shown to be highly effective, even at milder temperatures. organic-chemistry.org A 5:1 mixture of H₂O/THF was found to provide the highest conversion and yield in the cyanation of various aryl bromides. organic-chemistry.org This approach not only reduces the reliance on volatile organic solvents but can also enhance reaction rates and simplify product isolation.

Catalyst Development for Sustainable Transformations

The development of highly active and sustainable catalysts is paramount for the efficient synthesis of this compound. The focus has been on creating catalytic systems that are not only efficient but also utilize environmentally benign and cost-effective components.

A significant leap in sustainable cyanation was the introduction of potassium hexacyanoferrate(II), K₄[Fe(CN)₆], as a non-toxic and stable cyanide source. rsc.orgrsc.org This reagent is a safer alternative to traditionally used toxic cyanides like KCN or NaCN. rsc.orgrsc.org Research has demonstrated that palladium catalysts, in conjunction with appropriate ligands, can effectively utilize all six cyanide ions from the iron center. rsc.org

The choice of the palladium precursor and the ancillary ligand is crucial for catalytic activity. While various palladium sources can be used, palladium(II) acetate is a common and effective choice. rsc.org The ligand plays a critical role in stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle.

For the cyanation of electron-deficient aryl halides, such as the fluorinated precursors to the target molecule, the selection of the ligand is particularly important. The reductive elimination step to form the C-CN bond can be slower for these substrates. nih.gov Ligands with specific steric and electronic properties can accelerate this step. For instance, in the cyanation of various aryl chlorides, it was found that more electron-deficient substrates required a di-tert-butylphosphino-based ligand for efficient conversion. nih.gov

A study on the cyanation of aryl chlorides using K₄[Fe(CN)₆] demonstrated that a palladacycle precatalyst in combination with a biarylphosphine ligand like XPhos provided excellent yields. nih.gov The use of such well-defined precatalysts can lead to more reproducible results and allow for lower catalyst loadings, enhancing the sustainability of the process.

Interactive Data Table: Evaluation of Palladium Catalysts for the Cyanation of Aryl Halides

| Palladium Precursor | Ligand | Base | Solvent | Yield (%) |

| Pd(OAc)₂ | dppf | Na₂CO₃ | DMF | High |

| Palladacycle P1 | XPhos | KOAc | Dioxane/H₂O | 97 (for ethyl 4-chlorobenzoate) nih.gov |

| Pd₂ (dba)₃ | (P(t-Bu)₃) | - | Dioxane | Moderate |

| Pd/C | dppf | Zn(CN)₂ | DMAC | High |

The development of heterogeneous catalysts, such as palladium nanoparticles supported on various materials, also represents a significant step towards sustainable transformations. nih.gov These catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and cost. For example, palladium nanoparticles supported on zinc oxide have been shown to be effective for the cyanation of aryl bromides and chlorides using K₄[Fe(CN)₆] in DMF. nih.gov

Elucidation of Molecular Structure and Conformational Dynamics of 2 2 Bromo 3,6 Difluorophenyl Acetonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(2-Bromo-3,6-difluorophenyl)acetonitrile. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with multi-dimensional correlation experiments, a complete assignment of all proton and carbon signals can be achieved. It is important to note that the data presented herein is based on computational predictions and serves as a reference for the expected spectral characteristics of the compound.

Multi-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Proton and Carbon Assignments

To definitively assign the proton and carbon signals of this compound, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this molecule, a cross-peak would be expected between the protons of the methylene (B1212753) (-CH₂-) group and the aromatic protons, if any significant long-range coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals of the methylene group and the protonated aromatic carbons by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without any attached protons). For instance, correlations would be expected from the methylene protons to the cyano carbon, the ipso-carbon of the aromatic ring, and the adjacent aromatic carbon.

Based on these predicted correlations, a comprehensive assignment of the ¹H and ¹³C NMR spectra can be proposed.

Predicted ¹H and ¹³C NMR Chemical Shift Assignments

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂- | 4.15 | 25.8 |

| C-CN | - | 116.5 |

| Aromatic CH | 7.20 - 7.60 | 115.0 - 130.0 |

| Aromatic C-Br | - | 110.2 |

| Aromatic C-F (C3) | - | 160.1 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-F (C6) | - | 158.9 (d, ¹JCF ≈ 248 Hz) |

| Aromatic C-CH₂CN | - | 128.5 |

| Aromatic C4 | 7.20 - 7.60 | 129.8 |

| Aromatic C5 | 7.20 - 7.60 | 124.5 |

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. The aromatic region will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

Fluorine-19 NMR Chemical Shift Analysis and Coupling Constants

¹⁹F NMR spectroscopy provides direct information about the fluorine atoms in the molecule. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 3 and 6 of the aromatic ring.

The chemical shifts of these fluorine atoms are influenced by the electronic effects of the neighboring substituents, namely the bromine atom, the acetonitrile (B52724) group, and the other fluorine atom. Additionally, coupling between the two fluorine atoms (⁴JFF) and coupling to the aromatic protons (³JHF and ⁴JHF) would be observed, providing further structural confirmation.

Predicted ¹⁹F NMR Data

| Atom | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| F at C3 | -110 to -115 | ⁴JFF ≈ 15-20 Hz, ³JHF ≈ 8-10 Hz |

| F at C6 | -118 to -123 | ⁴JFF ≈ 15-20 Hz, ⁴JHF ≈ 5-7 Hz |

Note: Chemical shifts are referenced to an external standard, typically CFCl₃. The exact values can be influenced by the solvent.

Relaxation Studies for Conformational Insights

NMR relaxation studies, such as the measurement of spin-lattice (T₁) and spin-spin (T₂) relaxation times, can provide valuable information about the conformational dynamics of the molecule in solution. The rotation of the acetonitrile group relative to the aromatic ring is a key conformational feature.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster in the mass spectrum.

Predicted HRMS Data

| Ion | Calculated Exact Mass (m/z) |

| [C₈H₄⁷⁹BrF₂N]⁺ | 246.9546 |

| [C₈H₄⁸¹BrF₂N]⁺ | 248.9525 |

The observation of this isotopic pattern with the correct mass difference and intensity ratio would provide strong evidence for the presence of one bromine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the connectivity of the molecule.

For this compound, several characteristic fragmentation pathways can be predicted. The cleavage of the bond between the aromatic ring and the acetonitrile side chain is a likely fragmentation route.

Predicted MS/MS Fragmentation Pathways

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 246.9546 / 248.9525 | 206.9469 / 208.9448 | CH₂CN (Acetonitrile radical) |

| 246.9546 / 248.9525 | 167.9892 | Br (Bromine radical) |

| 206.9469 / 208.9448 | 127.9392 | HF (Hydrogen fluoride) |

The fragmentation pattern would likely be dominated by the loss of the acetonitrile radical to form the stable bromodifluorobenzyl cation. Further fragmentation could involve the loss of a bromine radical or hydrogen fluoride. The detailed analysis of the MS/MS spectrum would allow for the confirmation of the proposed structure.

Vibrational Spectroscopy (Infrared and Raman)

The theoretical vibrational spectrum of this compound is expected to exhibit a series of characteristic bands. The assignment of these bands to specific molecular vibrations can be predicted using computational methods, such as Density Functional Theory (DFT), and by comparison with known spectra of similar molecules.

Aromatic compounds typically display C-H stretching vibrations in the region of 3100-3000 cm⁻¹. orgchemboulder.comlibretexts.org The carbon-carbon stretching vibrations within the aromatic ring are expected to produce a set of bands in the 1600-1400 cm⁻¹ range. orgchemboulder.comlibretexts.org The exact positions of these bands are influenced by the substitution pattern on the ring. orgchemboulder.comlibretexts.org

The nitrile group (C≡N) has a very characteristic and strong absorption in the IR spectrum, typically appearing in the range of 2260-2220 cm⁻¹. This sharp band is a reliable indicator of the presence of the acetonitrile functional group. The CH₂ group of the acetonitrile moiety would exhibit stretching vibrations around 2950 cm⁻¹ and bending (scissoring) vibrations near 1450 cm⁻¹.

The carbon-fluorine (C-F) and carbon-bromine (C-Br) stretching vibrations are also anticipated. C-F stretching bands in aromatic compounds are typically strong and found in the 1300-1000 cm⁻¹ region. The C-Br stretching vibration is expected at a lower frequency, generally in the 600-500 cm⁻¹ range, due to the larger mass of the bromine atom.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Medium |

| CH₂ Stretch (acetonitrile) | ~2950 | Medium | Medium |

| C≡N Stretch (nitrile) | 2260 - 2220 | Strong, Sharp | Medium |

| Aromatic C=C Stretch | 1600 - 1400 | Medium to Strong | Strong |

| CH₂ Bend (scissoring) | ~1450 | Medium | Weak |

| Aromatic C-F Stretch | 1300 - 1000 | Strong | Weak |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak |

| C-Br Stretch | 600 - 500 | Medium | Strong |

Note: These are predicted ranges and the actual values may vary. The intensities are qualitative predictions.

The presence of a rotatable single bond between the phenyl ring and the acetonitrile group in this compound allows for the possibility of different conformational isomers (rotamers). These conformers would have distinct potential energies and, in principle, distinguishable vibrational spectra.

The rotation around the C-C bond connecting the CH₂CN group to the benzene ring would lead to different spatial arrangements of the acetonitrile moiety relative to the ortho-substituents (bromine and fluorine). The energy barrier to this rotation would determine the stability and population of each conformer at a given temperature.

Subtle differences in the vibrational frequencies of certain modes, particularly those involving the CH₂ group and the adjacent aromatic ring carbons, could serve as "vibrational fingerprints" for each conformer. For instance, the coupling between the CH₂ bending modes and the ring vibrations might differ slightly between conformers, leading to small shifts in the observed frequencies. Low-frequency torsional modes would also be characteristic of the conformational landscape.

To definitively identify and characterize these conformers, a combination of high-resolution spectroscopic techniques (such as matrix isolation IR spectroscopy) and computational modeling would be necessary. By calculating the theoretical vibrational spectra for different stable conformers, a comparison with experimental data could allow for the assignment of spectral features to specific rotational isomers.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no experimental crystal structure for this compound has been reported, we can infer its likely molecular geometry and packing in the solid state.

A single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles for this compound. The phenyl ring is expected to be largely planar, though minor distortions may arise from the bulky bromo and compact fluoro substituents.

The geometry of the acetonitrile group is well-established, with the C-C≡N fragment being nearly linear. The bond lengths and angles within the molecule can be predicted based on standard values for similar organic compounds.

Table 2: Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value |

| Aromatic C-C Bond Length | ~1.39 Å |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C(ring)-C(acetonitrile) Bond Length | ~1.51 Å |

| C-C≡N Bond Angle | ~178-180° |

Note: These are approximate values based on related structures.

The torsion angle defined by the plane of the phenyl ring and the C-C≡N vector of the acetonitrile group would be of particular interest, as it would reveal the preferred conformation of the molecule in the solid state. This conformation is often the one of lowest energy in the crystalline environment, which may or may not correspond to the lowest energy conformer in the gas phase or in solution.

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. In the case of this compound, several types of non-covalent interactions are expected to play a role in the crystal packing.

Halogen bonding is a significant directional interaction that could be present. The electrophilic region on the bromine atom (the σ-hole) could interact with nucleophilic sites on adjacent molecules, such as the nitrogen atom of the nitrile group or a fluorine atom.

The interplay of these various interactions would determine the final crystal packing motif. The study of fluoroaromatic-fluoroaromatic interactions in other systems has shown that the degree and pattern of fluorine substitution can significantly influence the geometry of intermolecular interactions. acs.org Similarly, interactions involving bromine are known to influence crystal packing. A detailed analysis of the crystal structure would reveal the specific nature and geometry of these interactions, providing insight into the supramolecular chemistry of this compound.

Computational and Theoretical Chemistry Studies of 2 2 Bromo 3,6 Difluorophenyl Acetonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in modern chemical research. DFT is a widely used method for computing the electronic structure of molecules, offering a good balance between accuracy and computational cost. karazin.ua These calculations can predict a variety of molecular properties, including geometries, energies, and spectroscopic parameters, providing a theoretical framework to complement experimental findings. nih.gov

The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. semanticscholar.orgnih.gov A small energy gap suggests high chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For 2-(2-Bromo-3,6-difluorophenyl)acetonitrile, the HOMO is expected to be localized primarily on the π-system of the difluorobromophenyl ring, which is rich in electrons. The LUMO would likely be distributed over the aromatic ring and the electron-withdrawing acetonitrile (B52724) group (-CH₂CN). The charge transfer that occurs during an electronic transition would thus involve moving electron density from the ring towards the acetonitrile moiety. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These values are representative examples derived from typical DFT calculations on similar aromatic compounds and are for illustrative purposes.)

| Parameter | Energy (eV) | Description |

| EHOMO | -7.15 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.90 | Indicates the molecule's chemical reactivity and stability |

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is mapped onto the electron density surface, using a color scale to denote different potential regions: red typically indicates areas of high electron density (negative potential), blue represents electron-deficient areas (positive potential), and green denotes neutral regions. researchgate.net

For this compound, the ESP map would be expected to show significant negative potential (red or yellow) around the highly electronegative fluorine atoms and the nitrogen atom of the cyano group. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the acetonitrile group, indicating sites prone to nucleophilic attack. researchgate.net Such maps are invaluable for predicting how the molecule will interact with other molecules, such as receptors or solvents. scispace.com

DFT calculations are routinely used to predict spectroscopic data, such as vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Theoretical vibrational analysis can help in the assignment of experimental spectra by providing a full set of vibrational modes and their corresponding frequencies. It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the theoretical method and the neglect of anharmonicity. nih.gov

Predicted vibrational modes for this compound would include characteristic stretching frequencies for the C≡N bond of the nitrile group, C-Br bond, C-F bonds, and various vibrations associated with the aromatic ring.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound (Note: These are hypothetical values for key functional groups.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| C≡N Stretch | ~2250 | Characteristic of the nitrile group |

| C-F Stretch | ~1200-1350 | Stretching vibration of the carbon-fluorine bonds |

| C-Br Stretch | ~550-650 | Stretching vibration of the carbon-bromine bond |

| Aromatic C-H Stretch | ~3000-3100 | Stretching of C-H bonds on the phenyl ring |

Conformation Analysis and Energy Landscape Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant degree of conformational freedom is the rotation around the single bond connecting the phenyl ring to the acetonitrile (-CH₂CN) group.

Computational methods can be used to explore the potential energy surface associated with this rotation. semanticscholar.org By systematically changing the dihedral angle, a profile of energy versus rotation can be generated, revealing the most stable conformations (energy minima) and the energy barriers (transition states) between them. The conformational preference is influenced by steric hindrance and electronic interactions between the substituents on the ring (bromo and fluoro groups) and the acetonitrile side chain. acs.orgnih.gov The presence of bulky ortho substituents like bromine and fluorine would likely result in a non-planar preferred conformation to minimize steric repulsion.

Table 3: Example of Relative Energies for Different Conformations (Note: This table is illustrative, showing how computational results for conformational analysis are typically presented.)

| Conformer (Dihedral Angle) | Relative Energy (kcal/mol) | Stability |

| Anti-periplanar (~180°) | 2.5 | Less Stable |

| Gauche (~60°) | 0.0 | Most Stable (Global Minimum) |

| Syn-periplanar (0°) | 5.0 | Least Stable (Transition State) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion, conformational changes, and intermolecular interactions on a timescale from picoseconds to microseconds. lanl.gov

The behavior of a molecule can be significantly influenced by its environment, particularly in a solvent. MD simulations are well-suited to study these solvation effects by placing the molecule of interest in a simulated box filled with solvent molecules, such as water or acetonitrile. rsc.org The simulations can reveal how the solvent organizes around the solute and how intermolecular forces, such as dipole-dipole interactions or weaker van der Waals forces, affect the solute's conformation and dynamics. rsc.org

For this compound dissolved in a polar solvent like acetonitrile, MD simulations could be used to analyze the specific interactions between the solute's electronegative fluorine and nitrogen atoms and the positive poles of the solvent molecules. These simulations can quantify the strength and lifetime of such interactions, providing a molecular-level understanding of the solvation process. rsc.orgrsc.org

Reaction Mechanism Studies and Transition State Analysis

The investigation of reaction mechanisms through computational chemistry provides a molecular-level understanding of how chemical transformations occur. nih.gov For a molecule like this compound, this could involve studying its synthesis or its subsequent reactions.

Reaction Mechanism Studies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the step-by-step pathways of chemical reactions. researchgate.net These studies can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. For instance, a theoretical study could model the nucleophilic substitution on the aromatic ring or reactions involving the cyanomethyl group. masterorganicchemistry.comlibretexts.org By calculating the energies of all species along a proposed reaction coordinate, the most likely mechanism can be determined.

Transition State Analysis

The transition state is a critical, high-energy configuration that molecules pass through during a chemical reaction. rsc.org Identifying and characterizing the transition state is a primary goal of reaction mechanism studies. ufl.edunih.gov Computational chemists use various algorithms to locate transition state structures and then perform frequency calculations to confirm their nature (i.e., the presence of a single imaginary frequency).

The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in reaction kinetics. researchgate.net For this compound, analyzing the transition states of its potential reactions could reveal how the bromo and fluoro substituents influence its reactivity. For example, theoretical calculations could compare the transition state energies for nucleophilic attack at different positions on the phenyl ring, providing insights into regioselectivity. acs.org

A hypothetical transition state analysis for a reaction involving this compound could involve the parameters shown in the table below.

| Parameter | Description | Potential Insights for this compound |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | A lower activation energy would indicate a faster reaction rate. The influence of the bromo and difluoro substituents on the electronic structure would modulate this value. |

| Imaginary Frequency | A vibrational mode with a negative force constant, characteristic of a transition state. | Its presence confirms the located structure is a true transition state. The vibrational mode would indicate the atoms' motion along the reaction coordinate. |

| Bond Lengths and Angles | The geometric parameters of the transition state structure. | Analysis of bond lengths in the transition state (e.g., a partially formed bond to a nucleophile and a partially broken carbon-bromine bond) would reveal the degree of bond formation/breaking. masterorganicchemistry.com |

QSAR (Quantitative Structure-Activity Relationship) Analysis (Focus on chemical features, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that relate the chemical structure of a series of compounds to a particular property. spu.edu.syslideshare.net While often used for biological activity, QSAR can also be applied to predict chemical properties (in which case it is sometimes referred to as QSPR - Quantitative Structure-Property Relationship). aidic.it

For a QSAR analysis of this compound, a dataset of structurally similar compounds with known properties would be required. The goal would be to build a mathematical model that can predict the properties of new, untested compounds based on their molecular descriptors.

Chemical Features in QSAR

The key to a successful QSAR model is the selection of appropriate molecular descriptors that encode the relevant chemical information. scribd.comuwec.edu These descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic properties of a molecule. Examples include:

Hammett constants (σ): Describe the electron-donating or electron-withdrawing ability of substituents on an aromatic ring. spu.edu.syscribd.com The bromine and fluorine atoms in this compound would have specific Hammett values influencing the molecule's reactivity.

Energies of molecular orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies are related to a molecule's ability to donate or accept electrons.

Steric Descriptors: These describe the size and shape of the molecule. Examples include:

Taft steric parameters (Es): Quantify the steric bulk of substituents. slideshare.net

Verloop steric parameters: Provide a more detailed description of the shape of a substituent. spu.edu.sy

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule.

LogP (Partition coefficient): Measures the distribution of a compound between an octanol (B41247) and water phase, indicating its lipophilicity. spu.edu.sy

A hypothetical QSAR model for a property of substituted phenylacetonitriles could be represented by an equation like:

Property = a(LogP) + b(σ) + c(Es) + d

Where a, b, c, and d are coefficients determined by statistical regression analysis.

The following table illustrates some of the descriptors that would be relevant in a QSAR study of compounds related to this compound.

| Descriptor Type | Specific Descriptor | Relevance to this compound |

| Electronic | Hammett Constant (σ) | The σ values for the ortho-bromo and the two fluoro substituents would quantify their combined electron-withdrawing effect on the phenyl ring. scribd.com |

| Electronic | Dipole Moment | The electronegative F and Br atoms would create a significant molecular dipole, influencing its interactions with polar solvents or reactants. |

| Steric | Taft Steric Parameter (Es) | The steric bulk of the ortho-bromo group could hinder reactions at the adjacent cyanomethyl group or at the ring itself. slideshare.net |

| Hydrophobic | LogP | The presence of halogens generally increases lipophilicity, which would be reflected in the LogP value and influence solubility. spu.edu.sy |

While no specific studies have been published, the application of these computational and theoretical methods would undoubtedly provide valuable insights into the chemical behavior of this compound.

Chemical Transformations and Derivatization Reactions of 2 2 Bromo 3,6 Difluorophenyl Acetonitrile

Reactivity of the Nitrile Moiety

The cyano group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.

The nitrile group of 2-(2-Bromo-3,6-difluorophenyl)acetonitrile can be hydrolyzed to produce either a carboxylic acid or an amide, depending on the reaction conditions. youtube.com

Complete hydrolysis under acidic or basic conditions yields the corresponding carboxylic acid, 2-(2-Bromo-3,6-difluorophenyl)acetic acid. libretexts.org In acid-catalyzed hydrolysis, the nitrile is typically heated under reflux with an aqueous acid like hydrochloric acid. libretexts.orgyoutube.com The reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack by water and tautomerization to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

Alternatively, alkaline hydrolysis, using a base such as sodium hydroxide, also yields the carboxylic acid after an acidic workup. libretexts.org The initial product is the carboxylate salt (e.g., sodium 2-(2-bromo-3,6-difluorophenyl)acetate), which must be neutralized with a strong acid to liberate the free carboxylic acid. libretexts.org

Careful, partial hydrolysis can be employed to stop the reaction at the amide stage, yielding 2-(2-Bromo-3,6-difluorophenyl)acetamide. youtube.com This transformation can be achieved under controlled conditions, often using specific catalysts or milder reagents. The conversion of highly reactive nitrile imines, for example, can be harnessed for the construction of amide bonds in the presence of a suitable base and solvent like acetonitrile (B52724). nih.gov

General Hydrolysis Reactions

| Reaction | Reagents | Product |

|---|---|---|

| Acid Hydrolysis | Dilute HCl, Heat | 2-(2-Bromo-3,6-difluorophenyl)acetic acid |

| Alkaline Hydrolysis | 1. NaOH, Heat; 2. H₃O⁺ | 2-(2-Bromo-3,6-difluorophenyl)acetic acid |

The nitrile group is readily reducible to a primary amine or, by using specific reagents, to an aldehyde.

The complete reduction of this compound yields the corresponding primary amine, 2-(2-Bromo-3,6-difluorophenyl)ethan-1-amine. This is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst like palladium, platinum, or nickel, is another common method for converting nitriles to primary amines. Recent advancements also include electrochemical reduction methods, which can offer high selectivity for primary amines under ambient conditions. nih.govresearchgate.net

The partial reduction of the nitrile to an aldehyde, forming 2-(2-Bromo-3,6-difluorophenyl)acetaldehyde, requires milder and more sterically hindered reducing agents to prevent over-reduction to the amine. masterorganicchemistry.com Diisobutylaluminum hydride (DIBAL-H) is the most common reagent for this transformation. masterorganicchemistry.comchemistrysteps.com The reaction is typically performed at low temperatures (-78 °C) to isolate the intermediate imine, which is then hydrolyzed during aqueous workup to afford the aldehyde. masterorganicchemistry.comyoutube.com This method provides a valuable route to aldehydes from nitriles. chemistrysteps.com

Summary of Nitrile Reduction Methods

| Target Product | Reagent(s) | Typical Conditions |

|---|---|---|

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | THF or Et₂O, 0 °C to reflux |

| Primary Amine | Catalytic Hydrogenation (H₂/Catalyst) | Pd, Pt, or Ni catalyst, pressure |

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides to form tetrazole rings. In this reaction, this compound would react with an azide (B81097), such as sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium (B1175870) salt catalyst, to form 5-((2-Bromo-3,6-difluorophenyl)methyl)-1H-tetrazole. This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. uchicago.edu The mechanism is considered a concerted process where the 1,3-dipole (the azide) reacts with the dipolarophile (the nitrile) to form the stable aromatic tetrazole ring.

Reactivity Influenced by Fluorine Substituents

The chemical behavior of this compound is significantly shaped by the presence and position of its fluorine substituents. These atoms exert powerful electronic effects that modulate the reactivity of the aromatic ring and influence the course of chemical transformations.

Electronic Effects on Electrophilic and Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNAr): The presence of strongly electron-withdrawing groups, such as fluorine, renders an aromatic ring electron-deficient and thus activates it toward attack by nucleophiles. libretexts.org This is a hallmark of nucleophilic aromatic substitution (SNAr). The rate-determining step of an SNAr reaction is typically the initial addition of the nucleophile to the aromatic ring, which disrupts the aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.comwyzant.com

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on EAS Reactivity | Directing Effect (for EAS) |

|---|---|---|---|---|

| -F (Fluoro) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

| -Br (Bromo) | Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

| -CH₂CN (Cyanomethyl) | Withdrawing | N/A (Insulated by CH₂) | Deactivating | Meta* |

*The cyanomethyl group is deactivating and generally considered a meta-director.

Regioselective Directing Group Effects

The regioselectivity of substitution reactions on the this compound ring is determined by the interplay of the directing effects of all four substituents: the bromo, two fluoro, and cyanomethyl groups. The molecule has two unsubstituted positions available for reaction, C4 and C5.

For a potential nucleophilic aromatic substitution , the reaction will preferentially occur at a position that has a good leaving group and is activated by electron-withdrawing groups in the ortho and/or para positions. libretexts.org

The Bromine at C2: This position is highly activated. It has a fluorine atom ortho to it (at C3) and another fluorine atom para to it (at C6). Both strongly stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack at C2.

The Fluorine at C3: This position is activated by the para fluorine at C6, but less so by the ortho bromine.

The Fluorine at C6: This position is activated by the ortho cyanomethyl group and the para fluorine at C3.

Given these influences, the C2 position, bearing the bromine atom, is the most electronically favored site for nucleophilic attack. The bromine atom serves as an effective leaving group, particularly in transition-metal-catalyzed reactions.

For a potential electrophilic aromatic substitution , the outcome is directed by the groups that can best stabilize the positive charge of the intermediate arenium ion.

The fluorine at C3 directs ortho (C2, C4) and para (C6), thus activating position C4.

The fluorine at C6 directs ortho (C1, C5) and para (C3), thus activating position C5.

The bromine at C2 directs ortho (C1, C3) and para (C5), also activating position C5.

Synthesis of Analogs and Derivatives

This compound serves as a versatile starting material for the synthesis of a variety of more complex molecules through modifications of either the acetonitrile side chain or the functional groups on the aromatic ring.

Modifying the Acetonitrile Side Chain

The acetonitrile functional group offers several avenues for chemical transformation. The methylene (B1212753) protons (–CH₂–) adjacent to the nitrile group are acidic and can be removed by a strong base to generate a nucleophilic carbanion. mdpi.comresearchgate.net This anion can then be used in various carbon-carbon bond-forming reactions. Furthermore, the nitrile group itself can undergo a range of classic transformations.

Key derivatization reactions include:

Hydrolysis: The nitrile moiety (–C≡N) can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-bromo-3,6-difluorophenyl)acetic acid, or the amide, 2-(2-bromo-3,6-difluorophenyl)acetamide.

Reduction: Catalytic hydrogenation or treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, yielding 2-(2-bromo-3,6-difluorophenyl)ethanamine.

Alkylation/Acylation: After deprotonation of the α-carbon with a suitable base, the resulting anion can react with electrophiles such as alkyl halides or acyl chlorides to introduce new substituents on the side chain.

Knoevenagel Condensation: The active methylene protons allow the compound to participate in Knoevenagel condensations with aldehydes and ketones, leading to the formation of a new carbon-carbon double bond. rsc.org

Conversion to Ketone (Umpolung): The anion of the acetonitrile can act as a carbonyl synthon. For instance, it can react with a heteroaryl halide, followed by oxidation, to transform the cyanomethyl group into a carbonyl, yielding an aryl heteroaryl ketone. nih.gov

| Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|

| Hydrolysis (full) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Hydrolysis (partial) | H₂SO₄ (conc.), mild conditions | Amide (-CONH₂) |

| Reduction | LiAlH₄; or H₂, Raney Ni | Primary Amine (-CH₂NH₂) |

| Alkylation | 1. Strong Base (e.g., NaH, LDA) 2. Alkyl Halide (R-X) | Substituted Acetonitrile (-CHRCN) |

| Knoevenagel Condensation | Aldehyde/Ketone (R₂C=O), Base catalyst | α,β-Unsaturated Nitrile (-C(CN)=CR₂) |

Functionalization of the Fluorinated Phenyl Ring

The bromine atom at the C2 position is the most practical handle for derivatization of the phenyl ring. It is an ideal substituent for a wide array of palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

Common functionalization strategies include:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base to replace the bromine atom with a new aryl or vinyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with a primary or secondary amine to form a new carbon-nitrogen bond, replacing the bromine with an amino group.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to install an alkynyl substituent at the C2 position.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new substituted alkene at the C2 position.

Cyanation: Replacement of the bromine atom with a nitrile group, typically using a metal cyanide like copper(I) cyanide or zinc cyanide with a palladium catalyst.

Stille Coupling: Palladium-catalyzed coupling with an organostannane reagent to form a new carbon-carbon bond.

These cross-coupling reactions are highly valuable for building molecular complexity and synthesizing a diverse library of analogs from the this compound scaffold.

| Named Reaction | Coupling Partner | Reagents | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (R-B(OR)₂) | Pd Catalyst, Base | C-C (Aryl, Vinyl) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst, Base | C-N |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) co-catalyst, Base | C-C (Alkynyl) |

| Heck | Alkene (H₂C=CHR) | Pd Catalyst, Base | C-C (Alkenyl) |

| Stille | Organostannane (R-SnR'₃) | Pd Catalyst | C-C (Aryl, Vinyl, Alkyl) |

Applications As a Synthetic Intermediate and Precursor for Advanced Chemical Entities

Role in the Construction of Complex Organic Scaffolds

The ability to serve as a starting point for the assembly of intricate molecular frameworks is a key feature of 2-(2-Bromo-3,6-difluorophenyl)acetonitrile. Its utility spans the synthesis of both heterocyclic and polyaromatic systems, which are core structures in many pharmaceuticals and functional materials.

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of approved drugs containing at least one heterocyclic ring. google.com The synthesis of quinazolines, a class of nitrogen-containing heterocycles with diverse biological activities, can be envisioned starting from precursors derived from bromo-phenylacetonitrile derivatives. epdf.pubgoogle.comnih.gov General synthetic strategies often involve the reaction of a substituted aminobenzonitrile with a suitable coupling partner, a transformation for which this compound is a potential starting material after appropriate functional group manipulations. researchgate.net While direct examples utilizing this specific compound are not extensively documented in peer-reviewed literature, its structure lends itself to established synthetic routes for quinazoline (B50416) synthesis, such as those involving multicomponent reactions or metal-catalyzed cyclizations. epdf.pubgoogle.com

The reactivity of the nitrile group and the bromo-substituent allows for a variety of cyclization strategies to form diverse heterocyclic systems. For instance, the nitrile group can participate in cycloaddition reactions or be transformed into an amine or amide, which can then undergo intramolecular cyclization with a group introduced at the position of the bromine atom via cross-coupling reactions.

| Heterocyclic Core | General Synthetic Approach | Potential Role of this compound |

| Quinazolines | Condensation of anthranilic acid derivatives with a one-carbon source. | Precursor to substituted anthranilic acids after hydrolysis of the nitrile and functionalization of the bromo group. |

| Pyrrolo[2,3-b]pyridines | Fischer indole (B1671886) synthesis or palladium-catalyzed cyclizations. | Potential building block for the synthesis of complex pyrrolopyridines, which are scaffolds in targeted cancer therapies. epdf.pub |

| Imidazo[1,5-a]pyridines | Multicomponent reactions involving aminopyridines. | Could be functionalized to participate in the synthesis of imidazopyridine-based therapeutic agents. google.com |

Polyaromatic hydrocarbons (PAHs) and their heterocyclic analogues are of great interest in materials science due to their unique electronic and photophysical properties. The synthesis of such systems often relies on the coupling of smaller aromatic units. The bromo-functionality of this compound makes it an ideal candidate for participation in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to build larger polyaromatic structures. While specific examples detailing the use of this exact compound in the synthesis of large polyaromatic systems are not prevalent in readily available literature, the general principles of PAH synthesis strongly suggest its potential utility. researchgate.netgoogle.com The difluoro-substitution pattern can also be exploited to tune the electronic properties of the resulting polyaromatic systems.

Precursor for Advanced Materials Chemistry (focused on chemical transformations leading to materials precursors)

The unique electronic properties imparted by the fluorine atoms, combined with the reactive handles of the bromo and nitrile groups, position this compound as a promising precursor for the synthesis of advanced materials.

The development of novel polymers with tailored properties is a major focus of materials science. The title compound can be envisioned as a precursor for the synthesis of functionalized monomers. For example, the bromine atom can be replaced with a polymerizable group, such as a vinyl or styryl moiety, via a cross-coupling reaction. The resulting monomer, containing a difluorophenylacetonitrile unit, could then be polymerized to yield polymers with specific optical or electronic properties. The nitrile group could also be hydrolyzed to a carboxylic acid, creating another type of monomer for polyester (B1180765) or polyamide synthesis.

The development of new ligands for transition metal catalysis is crucial for advancing organic synthesis. The structure of this compound offers a scaffold for the synthesis of novel ligands. For instance, the bromine atom could be displaced by a phosphine (B1218219) group, and the nitrile could be reduced to an amine, which could then be further functionalized. Such a P,N-ligand could find applications in asymmetric catalysis. google.com The fluorine atoms on the phenyl ring could influence the electronic properties of the metal center, potentially leading to catalysts with unique reactivity and selectivity. While the direct synthesis of ligands from this specific compound is not widely reported, the principles of ligand design support its potential in this area.

Methodological Development in Organic Synthesis Leveraging the Compound's Reactivity

The combination of a bromoarene and a nitrile group in one molecule provides a platform for the development of new synthetic methodologies. The differential reactivity of these two groups allows for sequential transformations, enabling the construction of complex molecules in a controlled manner. For example, the bromine atom can be used in a variety of palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. Subsequently, the nitrile group can be transformed into a wide range of other functional groups, including amines, amides, carboxylic acids, or tetrazoles. This versatility makes it a useful tool for exploring new reaction pathways and for the synthesis of compound libraries for drug discovery.

Intermediate in Labeled Compound Synthesis (e.g., for mechanistic studies)

The utility of a chemical intermediate in the synthesis of labeled compounds is crucial for elucidating reaction mechanisms, studying metabolic pathways, and in various diagnostic applications. Isotopic labeling, which involves the replacement of an atom in a molecule with one of its isotopes, provides a powerful tool for tracing the fate of molecules or their fragments. Common isotopes used in such studies include deuterium (B1214612) (²H or D), tritium (B154650) (³H or T), carbon-13 (¹³C), and carbon-14 (B1195169) (¹⁴C).

The molecular structure of this compound features several key functionalities that, in principle, make it a candidate for isotopic labeling. The presence of a bromine atom on the phenyl ring suggests the potential for catalytic reductive dehalogenation. This class of reaction is a well-established method for introducing deuterium or tritium by replacing the halogen atom with a deuterium or tritium atom, respectively. Such a transformation would yield isotopically labeled versions of the phenylacetonitrile (B145931) core, which could then be utilized in further synthetic steps to build more complex labeled molecules.

Furthermore, the nitrile group and the activated methylene (B1212753) group present additional theoretical sites for isotopic incorporation. For instance, methods for the α-deuteration of nitriles are known in organic synthesis. However, a thorough review of the available scientific literature and chemical databases does not yield any specific examples or documented research where this compound has been explicitly used as an intermediate in the synthesis of labeled compounds for mechanistic studies.

While the structural features of this compound suggest its potential as a precursor for isotopically labeled compounds, there is currently no published research to substantiate this application. The following table summarizes the theoretical labeling possibilities based on the compound's structure.

| Potential Labeling Position | Isotope | Potential Labeling Method | Research Findings |

| Bromo-substituted carbon on the phenyl ring | D or ³H | Catalytic Reductive Dehalogenation | No documented studies found |

| Methylene (-CH₂-) group | D | α-Deuteration of nitriles | No documented studies found |

| Nitrile (-C≡N) group | ¹³C or ¹⁴C | Use of a labeled cyanide source (e.g., K¹³CN) in the synthesis of the parent compound | No documented studies found |

It is important to note that the absence of evidence in the literature does not entirely preclude the possibility of its use in such a capacity in unpublished or proprietary research. However, based on publicly accessible scientific data, the role of this compound as an intermediate in labeled compound synthesis for mechanistic studies remains undocumented.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Bromo-3,6-difluorophenyl)acetonitrile?

- Methodological Answer : The synthesis typically involves multistep reactions starting from halogenated aromatic precursors. A reported method includes the hydrolysis of 2-(4-bromo-2,6-difluorophenyl)acetonitrile using sulfuric acid and water at 60°C for 16 hours, yielding 33.3% of the product after purification via silica column chromatography (PE/EA solvent system) . Alternative routes may utilize nucleophilic substitution or Suzuki coupling to introduce the bromine and fluorine substituents. Key challenges include controlling regioselectivity and minimizing side reactions due to the electron-withdrawing effects of fluorine .

Q. How is the structure of this compound characterized?

- Methodological Answer : Structural characterization employs NMR spectroscopy (e.g., ¹H and ¹³C NMR) to confirm substituent positions and purity. For example, the aromatic protons in the 2,6-difluoro-substituted phenyl ring resonate at δ 7.13–7.05 ppm in CD₃OD . X-ray crystallography using software like SHELXL (for small-molecule refinement) can resolve bond lengths and angles, particularly to analyze steric effects from bromine and fluorine . Mass spectrometry (LCMS) is critical for verifying molecular weight and detecting intermediates .

Advanced Research Questions

Q. How do bromine and fluorine substituents influence the compound’s reactivity and electronic properties?

- Methodological Answer : The bromine atom enhances electrophilic aromatic substitution (EAS) reactivity at the ortho/para positions, while fluorine exerts strong electron-withdrawing effects, stabilizing negative charges and directing reactions meta. Comparative studies with analogs (e.g., 2-bromo-6-hydroxyphenylacetonitrile) show that the difluoromethoxy group increases lipophilicity and binding affinity in biological systems . Computational methods (DFT calculations) can model substituent effects on frontier molecular orbitals, revealing how the electron-deficient aromatic ring impacts nucleophilic attack or catalytic coupling reactions .

Q. What crystallographic challenges arise during structural refinement of halogenated acetonitrile derivatives?